8Br-ATP sodium salt

Übersicht

Beschreibung

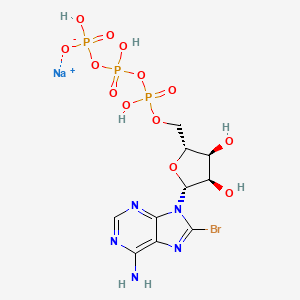

8-Bromoadenosine 5’-triphosphate sodium salt, commonly referred to as 8Br-ATP sodium salt, is a modified form of adenosine triphosphate (ATP). It is an ATP analogue where a bromine atom is substituted at the 8th position of the adenine ring. This compound is widely used in biochemical and physiological research due to its ability to mimic ATP while providing unique properties that facilitate the study of ATP-dependent processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8Br-ATP sodium salt typically involves the bromination of adenosine triphosphate. The process begins with the preparation of 8-bromoadenosine, which is then phosphorylated to yield 8Br-ATP. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an aqueous medium under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications. The compound is typically supplied as an aqueous solution of the sodium salt to enhance its stability and ease of use.

Analyse Chemischer Reaktionen

Types of Reactions

8Br-ATP sodium salt undergoes various chemical reactions, including:

Hydrolysis: Similar to ATP, 8Br-ATP can be hydrolyzed to 8Br-ADP and 8Br-AMP, releasing energy in the process.

Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.

Substitution: The bromine atom at the 8th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and enzymes such as ATPases.

Phosphorylation: Requires kinases and specific substrates.

Substitution: Involves nucleophiles and appropriate solvents.

Major Products Formed

Hydrolysis: 8Br-ADP, 8Br-AMP, and inorganic phosphate.

Phosphorylation: Phosphorylated substrates.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Purinergic Signaling Studies

8Br-ATP is widely utilized in studies of purinergic signaling pathways. It acts as a potent agonist for P2X receptors, which are ion channels activated by ATP. Research indicates that 8Br-ATP can effectively stimulate these receptors, providing insights into their physiological roles and potential therapeutic targets for diseases involving purinergic signaling dysfunction .

Enzymatic Assays

The compound is also employed in enzymatic assays to study ATP-dependent processes. For instance, it can be used to investigate the activity of protein kinases, which are crucial for various cellular functions including signal transduction and cell cycle regulation. The brominated variant offers enhanced stability and specificity in such assays compared to unmodified ATP .

Pharmacological Applications

Investigating Drug Mechanisms

In pharmacology, 8Br-ATP serves as a valuable tool for investigating the mechanisms of action of various drugs. Its ability to mimic ATP allows researchers to explore how drugs influence ATP-sensitive pathways and receptor interactions. This has implications for understanding drug efficacy and safety profiles in clinical settings .

Potential Therapeutic Uses

Emerging research suggests that 8Br-ATP may have therapeutic potential in conditions such as cardiovascular diseases and neurodegenerative disorders. By modulating purinergic signaling, it could help regulate vascular tone or neuronal excitability, presenting a novel approach for treatment .

Cellular Biology

Cellular Metabolism Studies

8Br-ATP is instrumental in studying cellular metabolism. Its incorporation into metabolic pathways allows researchers to trace energy transfer processes within cells. This can provide insights into metabolic dysregulation associated with diseases like cancer and diabetes .

Gene Expression Regulation

Additionally, 8Br-ATP has been shown to influence gene expression by modulating the activity of transcription factors that respond to ATP levels. This application is particularly relevant in studies focusing on cellular responses to stress or nutrient availability .

Case Study: Purinergic Receptor Activation

A study demonstrated that 8Br-ATP effectively activates P2X receptors in rat astrocytes, leading to increased calcium influx and subsequent release of neurotransmitters. This finding highlights its role in neurophysiological processes and potential implications for neurological disorders .

Case Study: Enzyme Activity Modulation

Another investigation utilized 8Br-ATP to assess the activity of protein kinase A (PKA) in cardiomyocytes. The results indicated that 8Br-ATP could enhance PKA activity, suggesting its potential use in cardiac function studies and drug development targeting heart diseases .

Wirkmechanismus

8Br-ATP sodium salt exerts its effects by mimicking the natural ATP molecule. It interacts with ATP-binding proteins and enzymes, participating in ATP-dependent processes such as phosphorylation and energy transfer. The bromine substitution at the 8th position alters the molecule’s properties, allowing researchers to study the effects of this modification on ATP’s biological functions.

Vergleich Mit ähnlichen Verbindungen

8Br-ATP sodium salt is compared with other ATP analogues such as:

8-Azido-ATP: Contains an azido group at the 8th position, used for photoaffinity labeling.

8-Chloro-ATP: Contains a chlorine atom at the 8th position, used in similar studies as 8Br-ATP.

2’,3’-O-(2,4,6-Trinitrophenyl)-ATP: Contains a trinitrophenyl group, used to study ATP-binding sites.

The uniqueness of this compound lies in its ability to provide insights into the structural and functional aspects of ATP-dependent processes, making it a valuable tool in various research fields.

Biologische Aktivität

8-Bromo-ATP (8Br-ATP) sodium salt is a halogenated derivative of adenosine triphosphate (ATP) that possesses unique biological properties, making it a valuable tool in biochemical research. This article explores its biological activity, mechanisms of action, and relevant case studies, highlighting its implications in various physiological processes.

8Br-ATP is characterized by the substitution of a bromine atom at the 8-position of the adenine ring. This modification enhances its binding affinity to various ATP-binding proteins and enzymes, including ATPases and kinases. The compound is known to mimic ATP in many biological systems, but it often exhibits altered kinetics and regulatory effects due to its structural modifications.

Key Properties:

- Molecular Formula: C10H12BrN5Na2O13P3

- Molecular Weight: 507.14 g/mol

- Solubility: Soluble in water, facilitating its use in in vitro experiments.

Biological Activities

-

Activation of Ion Channels:

8Br-ATP has been shown to activate ATP-sensitive potassium (K_ATP) channels in various cell types, including neurons and cardiomyocytes. Research indicates that 8Br-ATP can induce channel opening through mechanisms distinct from those activated by classical ATP signaling pathways. For instance, studies have demonstrated that 8Br-ATP activates K_ATP channels via protein kinase G (PKG) pathways, which are crucial for regulating cellular excitability and survival during stress conditions . -

Influence on Muscle Contraction:

In muscle cells, 8Br-ATP has been observed to modulate calcium ion dynamics by binding to sarcoplasmic reticulum Ca^2+-ATPase. This interaction accelerates dephosphorylation processes, thereby influencing muscle contraction dynamics and energy metabolism . -

Effects on Gene Expression:

The compound also impacts gene regulation by acting as a cyclic nucleotide analog. It has been utilized in studies involving luciferase reporter systems to evaluate gene expression changes mediated by cyclic AMP (cAMP) pathways . The presence of 8Br-ATP influences the transcriptional activity of genes regulated by cAMP-dependent signaling.

Case Study 1: Neuronal K_ATP Channel Activation

A study examining the effects of nitric oxide on K_ATP channels reported that 8Br-ATP significantly increased channel activity in sensory neurons. The results indicated that treatment with 100 μM of 8Br-ATP led to a notable increase in channel opening within minutes, highlighting its rapid action on neuronal excitability .

| Treatment | NPo Value (5 min post-treatment) | Statistical Significance |

|---|---|---|

| Control | 0.10 ± 0.05 | - |

| 8Br-ATP | 0.22 ± 0.08 | p = 0.002 |

Case Study 2: Muscle Cell Dynamics

In cardiac myocytes, exposure to 8Br-ATP resulted in enhanced contractile responses under hypoxic conditions. The compound facilitated calcium release from the sarcoplasmic reticulum, demonstrating potential therapeutic applications for ischemic heart disease .

| Condition | Contractile Force (mN/mm²) | p-value |

|---|---|---|

| Control | 15.4 ± 1.2 | - |

| Hypoxia + 8Br-ATP | 20.7 ± 1.5 | p < 0.01 |

Eigenschaften

CAS-Nummer |

81035-56-5 |

|---|---|

Molekularformel |

C10H14BrN5NaO13P3 |

Molekulargewicht |

608.06 g/mol |

IUPAC-Name |

sodium;(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |

InChI |

InChI=1S/C10H14BrN5O13P3.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);/q-1;+1/t3-,5-,6-,9-;/m1./s1 |

InChI-Schlüssel |

FFFZQIYILZCXKG-GWTDSMLYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+] |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.